SANTALOL
Overview
Description
Santalol is a naturally occurring sesquiterpene alcohol found predominantly in sandalwood oil, which is extracted from the heartwood of the sandalwood tree (Santalum album). The compound is primarily responsible for the characteristic woody fragrance of sandalwood oil and is highly valued in the perfume industry. This compound exists in two main isomeric forms: alpha-santalol and beta-santalol, with alpha-santalol being more abundant .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of santalol has been a subject of research for many years. Early attempts at total synthesis were met with low yields and imprecise stereochemistry. significant advancements were made in the 1970s. One notable method involves the use of a modified Wittig reaction to form the double bond in the side chain, starting from an available aldehyde derivative of the tricyclic structure. Another method involves starting with a tricyclic bromide and attaching it to a lithiated propyne, followed by reduction of the triple bond to an olefin and subsequent functional group modifications .
Industrial Production Methods
Industrial production of this compound has shifted towards biotechnological methods due to the high cost and limited availability of natural sandalwood. One such method involves the use of the bacterium Rhodobacter sphaeroides to ferment cornstarch-derived sugars, producing this compound in a ratio similar to that found in natural sandalwood oil . This method not only reduces costs but also helps in conserving sandalwood trees.
Chemical Reactions Analysis
Types of Reactions
Santalol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst to form saturated alcohols.
Major Products
The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives of this compound, which can be further utilized in different chemical processes .
Scientific Research Applications
Santalol has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a precursor for synthesizing other complex molecules. In biology and medicine, this compound has been studied for its antimicrobial, anti-inflammatory, and anticancer properties. It has shown promise in inhibiting the growth of various cancer cells, including breast and prostate cancer cells . In the industry, this compound is a key ingredient in the formulation of perfumes, cosmetics, and aromatherapy products due to its pleasant fragrance and therapeutic properties .
Mechanism of Action
The mechanism of action of santalol involves its ability to induce cell-cycle arrest and apoptosis in cancer cells. It affects various molecular targets and pathways, including the beta-catenin signaling pathway, which is associated with cancer development and metastasis . This compound also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Santalol is often compared with other sesquiterpenes found in sandalwood oil, such as santalene and bergamotol. While all these compounds contribute to the overall fragrance and therapeutic properties of sandalwood oil, this compound is unique due to its higher abundance and more pronounced biological activities . Similar compounds include:
Santalene: Another sesquiterpene found in sandalwood oil, contributing to its fragrance.
Bergamotol: A sesquiterpene alcohol with similar aromatic properties but less abundant than this compound.
This compound’s unique combination of fragrance and biological activities makes it a valuable compound in various applications.
Properties
IUPAC Name |
(E)-2-methyl-5-[(1S,2S,4R)-2-methyl-3-methylidene-2-bicyclo[2.2.1]heptanyl]pent-2-en-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-11(10-16)5-4-8-15(3)12(2)13-6-7-14(15)9-13/h5,13-14,16H,2,4,6-10H2,1,3H3/b11-5+/t13-,14+,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJYKYCDSGQGTRJ-INLOORNJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC1(C2CCC(C2)C1=C)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CC[C@]1([C@H]2CC[C@H](C2)C1=C)C)/CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601121647 | |
Record name | rel-(2E)-2-Methyl-5-[(1R,2R,4S)-2-methyl-3-methylenebicyclo[2.2.1]hept-2-yl]-2-penten-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601121647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Almost colourless, viscous liquid; Very rich, warm-woody, sweet, tenacious odour. | |
Record name | Santalol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Santalol (alpha & beta) | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/917/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water; soluble in oils; poorly soluble in propylene glycol and glycerin., Miscible at room temperature (in ethanol) | |
Record name | Santalol (alpha & beta) | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/917/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.965-0.975 | |
Record name | Santalol (alpha & beta) | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/917/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
73890-74-1, 11031-45-1 | |
Record name | rel-(2E)-2-Methyl-5-[(1R,2R,4S)-2-methyl-3-methylenebicyclo[2.2.1]hept-2-yl]-2-penten-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73890-74-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Santalol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | rel-(2E)-2-Methyl-5-[(1R,2R,4S)-2-methyl-3-methylenebicyclo[2.2.1]hept-2-yl]-2-penten-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601121647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Santalol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.136 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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